molecular formula C25H27ClN4 B11228078 7-(3-chloro-4-methylphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(3-chloro-4-methylphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11228078
M. Wt: 419.0 g/mol
InChI Key: XJFSLKRDUWQQGI-UHFFFAOYSA-N
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Description

7-(3-chloro-4-methylphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrrolo[2,3-d]pyrimidine core with various substituents, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-4-methylphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic and aliphatic amines in the presence of a catalyst like hydrochloric acid can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as refluxing, use of desiccants like calcium chloride, and specific solvents like ethanol or toluene are employed to facilitate the reactions and purify the final product .

Chemical Reactions Analysis

Types of Reactions

7-(3-chloro-4-methylphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, potassium carbonate, and solvents like ethanol and toluene. Reaction conditions often involve heating and the use of catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further modified to enhance their biological activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-methylphenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It is believed to act as a competitive inhibitor of certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding and inhibiting the enzyme’s activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Properties

Molecular Formula

C25H27ClN4

Molecular Weight

419.0 g/mol

IUPAC Name

7-(3-chloro-4-methylphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C25H27ClN4/c1-4-13-29(14-5-2)24-23-21(19-9-7-6-8-10-19)16-30(25(23)28-17-27-24)20-12-11-18(3)22(26)15-20/h6-12,15-17H,4-5,13-14H2,1-3H3

InChI Key

XJFSLKRDUWQQGI-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C(=CN2C3=CC(=C(C=C3)C)Cl)C4=CC=CC=C4

Origin of Product

United States

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